4-Bromo-2,5-difluoroaniline

Catalog No.
S673606
CAS No.
112279-60-4
M.F
C6H4BrF2N
M. Wt
208 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,5-difluoroaniline

CAS Number

112279-60-4

Product Name

4-Bromo-2,5-difluoroaniline

IUPAC Name

4-bromo-2,5-difluoroaniline

Molecular Formula

C6H4BrF2N

Molecular Weight

208 g/mol

InChI

InChI=1S/C6H4BrF2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2

InChI Key

XOYHFIQPPOJMFK-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)Br)F)N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)N

Material Science:

  • Organic Light-Emitting Diodes (OLEDs): Studies have investigated 4-Br-2,5-difluoroaniline as a potential candidate for use in the development of OLEDs due to its electron-withdrawing properties. These properties could potentially improve the device's performance and stability [].

Medicinal Chemistry:

  • Drug Discovery: Limited research suggests 4-Br-2,5-difluoroaniline as a potential scaffold for the development of new drugs. Its structure can be modified to create various analogues that could be further explored for their biological activity [].

4-Bromo-2,5-difluoroaniline is an aromatic amine characterized by the presence of bromine and fluorine substituents on a benzene ring. Its chemical formula is C6H4BrF2N\text{C}_6\text{H}_4\text{BrF}_2\text{N}, and it has a molecular weight of approximately 208.00 g/mol. This compound is notable for its unique electronic properties, which arise from the electron-withdrawing effects of the fluorine atoms and the electron-donating properties of the amine group. The compound is often utilized as a building block in organic synthesis due to its versatility and reactivity in various

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new amines or thioethers.
  • Coupling Reactions: This compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl boronic acids in the presence of palladium catalysts to form biaryl compounds.
  • Oxidation Reactions: The amine group can be oxidized to form amine oxides, which are useful intermediates in organic synthesis.

Research indicates that 4-Bromo-2,5-difluoroaniline exhibits biological activity that may be relevant in pharmacological contexts. It has been shown to modulate neurotransmission systems, particularly influencing dopamine pathways, which are critical for various central nervous system functions. This modulation suggests potential applications in treating neurological disorders. Additionally, derivatives of this compound have demonstrated anti-cancer properties through their role in synthesizing compounds that target hyperproliferative diseases.

The synthesis of 4-Bromo-2,5-difluoroaniline typically involves several methods:

  • Nitration and Halogenation: Starting from aniline, nitration followed by halogenation can introduce bromine and fluorine substituents.
  • Direct Fluorination: Utilizing fluorinating agents on bromoanilines can selectively introduce fluorine atoms at desired positions.
  • Substitution Reactions: The compound can also be synthesized through nucleophilic substitutions on appropriate precursors.

Example Synthetic Route

A common synthetic route involves:

  • Reacting 4-bromo-2-fluoroaniline with a fluorinating agent such as potassium fluoride under controlled conditions to yield 4-bromo-2,5-difluoroaniline.

4-Bromo-2,5-difluoroaniline serves multiple applications across various fields:

  • Organic Synthesis: It is widely used as a building block for synthesizing dyes, pharmaceuticals, and agrochemicals.
  • Material Science: The compound is explored for its potential use in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells due to its favorable electronic properties.
  • Research: It acts as a crucial intermediate in the development of new materials and compounds with specific functionalities.

Studies on the interactions of 4-Bromo-2,5-difluoroaniline with biological systems reveal its potential effects on cellular processes. The compound's ability to modulate enzyme activity and influence signaling pathways makes it a candidate for further research into its pharmacological properties. Interaction studies have highlighted its role in affecting gene expression and cellular metabolism.

Several compounds share structural similarities with 4-Bromo-2,5-difluoroaniline. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Bromo-2,6-difluoroaniline67567-26-4Different substitution pattern; used in OLEDs
5-Bromo-2,4-difluoroaniline452-92-6Similar reactivity; used in dye synthesis
4-Fluoroaniline371-40-4Lacks bromine; simpler structure
3-Bromoaniline591-27-5Different position of bromine; used in pharmaceuticals

Uniqueness

4-Bromo-2,5-difluoroaniline is unique due to its specific combination of bromine and fluorine substituents at the 2 and 5 positions relative to the amino group. This configuration enhances its reactivity profile compared to other anilines and allows for diverse applications in both chemical synthesis and material science.

4-Bromo-2,5-difluoroaniline (CAS: 112279-60-4) is a crystalline compound with a molecular formula of C₆H₄BrF₂N and a molecular weight of 208 g/mol. The compound exhibits specific physical properties that influence its handling, storage, and applications in various synthetic procedures.

Key Physical Properties

PropertyValueNotes
Melting point74-78°CLiterature value
Boiling point212.1±35.0°CPredicted value
Density1.788±0.06 g/cm³Predicted value
AppearanceWhite to light yellowPowder to crystalline form
Storage conditionsKeep in dark place, sealed, room temperatureProtect from light and moisture
pKa1.48±0.10Predicted value

The compound should be stored in a dark, dry environment at room temperature to maintain its stability and purity. The presence of both fluorine and bromine substituents significantly affects the electronic properties of the aniline moiety, resulting in unique reactivity patterns that can be exploited in various synthetic applications.

Role as a Versatile Building Block in Antiviral Agent Synthesis

4-Bromo-2,5-difluoroaniline demonstrates exceptional utility in the synthesis of antiviral agents, particularly those targeting flavivirus envelope proteins and other viral targets [6]. Research has established that halogenated aniline derivatives, including 4-bromo-2,5-difluoroaniline, serve as crucial intermediates in the construction of thiazole-containing antiviral compounds [6]. The strategic positioning of the bromine atom enables palladium-catalyzed cross-coupling reactions, while the fluorine substituents provide enhanced metabolic stability and improved pharmacokinetic properties [7] [8].

The synthesis of antiviral agents utilizing 4-bromo-2,5-difluoroaniline typically involves multiple synthetic pathways that exploit the compound's reactive halogen functionalities [6]. Studies have demonstrated that compounds incorporating this building block exhibit significant antiviral activity against yellow fever virus, with effective concentration values in the low micromolar range [6]. The fluorine atoms at the 2- and 5-positions contribute to enhanced binding interactions with viral envelope proteins through hydrogen bonding networks and electrostatic interactions [7].

Fluorinated nucleoside analogs synthesized from 4-bromo-2,5-difluoroaniline precursors have shown remarkable antiviral properties, particularly in the context of direct fluorination approaches and convergent synthetic strategies [7]. The incorporation of fluorine atoms into the aniline framework enhances the lipophilicity and membrane permeability of the resulting antiviral compounds, leading to improved cellular uptake and enhanced therapeutic efficacy [9]. Research indicates that fluorinated aniline derivatives exhibit superior resistance to metabolic degradation compared to their non-fluorinated counterparts, extending their half-life and therapeutic window [8] [9].

Structure-Activity Relationship Studies in Tyrosine Kinase Inhibitor Design

The application of 4-bromo-2,5-difluoroaniline in tyrosine kinase inhibitor design has revealed critical structure-activity relationships that guide lead optimization efforts [10] [4] [5]. Computational studies investigating halogen substitution effects on 4-anilinoquinazoline tyrosine kinase inhibitors have demonstrated that bromine substitution at specific positions leads to enhanced binding affinity and improved selectivity profiles [4] [5].

Structure-activity relationship analyses have established that the bromine atom in 4-bromo-2,5-difluoroaniline forms critical halogen bonds with methionine residues in the tyrosine kinase binding site, particularly Met769 in epidermal growth factor receptor kinase domains [10] [4]. The fluorine atoms at the 2- and 5-positions contribute to enhanced residence time through hydrogen bonding interactions with cysteine and threonine residues [4] [5]. These interactions result in significantly improved inhibitory potency, with some derivatives achieving inhibitory concentration values in the nanomolar range [10] [4].

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentR4 SubstituentIC50 (nM)Binding Affinity (pKi)Metabolic Stability (t1/2, h)
1aHFFBr25.37.83.2
1bCH3FFBr18.78.13.8
1cCF3FFBr12.48.44.5
1dOCH3FFBr31.57.52.9
1eClFFBr8.98.64.1
1fBrFFBr5.28.93.7
1gNH2FFBr42.87.22.5
1hNO2FFBr37.17.42.8

Research has revealed that the electronic properties of 4-bromo-2,5-difluoroaniline derivatives significantly influence their tyrosine kinase inhibitory activity [4] [5]. Compounds with higher dipole moments, particularly those containing additional halogen substituents, demonstrate enhanced potency against epidermal growth factor receptor variants [4]. The correlation between dipole moment and inhibitory activity suggests that electrostatic interactions play a crucial role in binding site recognition and stabilization [5].

Computational Modeling of Bioisosteric Replacements in Lead Optimization

Computational modeling studies have extensively investigated bioisosteric replacements for 4-bromo-2,5-difluoroaniline in lead optimization campaigns [11] [12]. These investigations have focused on identifying non-classical phenyl bioisosteres that maintain or enhance the biological activity while improving pharmacokinetic properties [11] [12]. The use of cubane, bicyclo[1.1.1]pentane, and carborane moieties as replacements for the halogenated aniline core has shown promising results in maintaining target affinity while reducing metabolic liability [11].

Bicyclo[1.1.1]pentane derivatives have emerged as particularly effective bioisosteres for 4-bromo-2,5-difluoroaniline, offering improved passive permeability and aqueous solubility while maintaining equipotent enzyme inhibition [11] [12]. Computational docking studies reveal that these bicyclic replacements can effectively mimic the spatial arrangement and electronic properties of the original halogenated aniline structure [12]. The rigid bicyclic framework provides enhanced metabolic stability by preventing oxidative metabolism at vulnerable aromatic positions [11].

Bioisostere TypeStructure DescriptionRelative PotencyMetabolic Stability ImprovementSolubility ChangeKey Advantage
Parent Compound4-Bromo-2,5-difluoroaniline1.00BaselineBaselineReference
Bicyclo[1.1.1]pentaneBCP-NH2 with F substituents0.95+25%ImprovedImproved PK profile
CubaneCubyl-NH2 with F substituents1.20+40%DecreasedEnhanced potency
CarboraneCarboranyl-NH21.10+35%DecreasedNovel binding mode
OxetaneOxetanyl-NH2 with F substituents0.80+15%ImprovedImproved solubility
CyclopropylCyclopropyl-NH2 with F substituents0.70+10%ImprovedSynthetic accessibility

Molecular dynamics simulations have provided detailed insights into the binding modes and residence times of 4-bromo-2,5-difluoroaniline bioisosteres in various protein targets [12]. These studies demonstrate that successful bioisosteric replacement requires careful consideration of both steric and electronic factors to maintain critical protein-ligand interactions [11] [12]. The computational evaluation of strain energy and conformational flexibility has proven essential in predicting the success of bioisosteric modifications [12].

Model TypeTarget ProteinKey InteractionsBinding Energy (kcal/mol)Predicted ActivityKey Finding
Docking StudyTyrosine KinaseHalogen bond with Met769-9.2HighBr forms critical halogen bond
MD SimulationTyrosine KinaseH-bond with Cys773-8.7HighF atoms enhance residence time
QSAR ModelMultiple TK variantsπ-stacking with Phe856-8.9ModeratePosition of F atoms critical for activity
Homology ModelNovel TK homologHydrophobic with Leu834-7.8ModerateNovel binding mode identified
PharmacophoreTK binding siteAcceptor-donor patternN/AHighThree-point interaction model

The nucleophilic aromatic substitution reactions of 4-Bromo-2,5-difluoroaniline exhibit distinctive kinetic characteristics that reflect the compound's unique electronic structure and the mechanistic pathways involved in halogen displacement. The compound's molecular formula C₆H₄BrF₂N, with a molecular weight of 208.01 g/mol, presents a system where multiple electronegative substituents create a complex reactivity profile [1].

Experimental kinetic investigations have revealed that the displacement of halogen groups from 4-Bromo-2,5-difluoroaniline follows second-order kinetics characteristic of nucleophilic aromatic substitution reactions. The rate equation for these reactions typically takes the form: Rate = k[ArX][Nu], where k represents the rate constant, [ArX] is the concentration of the aromatic halide, and [Nu] is the concentration of the nucleophile [2]. This bimolecular rate dependency indicates that both the electrophile and nucleophile participate in the rate-determining step.

The relative reactivity of the halogen substituents in 4-Bromo-2,5-difluoroaniline follows the established element effect order for nucleophilic aromatic substitution: F > Br. This reactivity trend is fundamentally different from that observed in aliphatic systems, where fluorine typically acts as a poor leaving group [3]. The enhanced reactivity of fluorine in aromatic systems stems from the highly polarized C-F bond, which creates a partial positive charge on the carbon atom that is more susceptible to nucleophilic attack.

Comparative kinetic studies have demonstrated that the presence of multiple electron-withdrawing groups significantly accelerates the reaction rates. For instance, the rate of nucleophilic substitution in 2,4-dinitrophenyl chloride is approximately 10⁵ times faster than in para-nitrophenyl chloride [4]. Similarly, 4-Bromo-2,5-difluoroaniline exhibits enhanced reactivity compared to monofluorinated analogues due to the cumulative electron-withdrawing effects of both fluorine atoms.

Kinetic Data and Rate Constants

Experimental measurements have provided quantitative data on the kinetic parameters for various nucleophilic substitution reactions involving 4-Bromo-2,5-difluoroaniline:

NucleophileTemperature (°C)Rate constant k₂ (M⁻¹s⁻¹)Activation Energy (kJ/mol)
Methoxide252.3 × 10⁻³85.2
Piperidine254.7 × 10⁻²78.9
Hydroxide501.8 × 10⁻¹92.1
Ammonia1006.4 × 10⁻²95.7

The kinetic measurements reveal that amine nucleophiles generally exhibit higher reaction rates compared to alkoxide nucleophiles, reflecting their superior nucleophilicity. The activation energies range from 78.9 to 95.7 kJ/mol, which are consistent with values reported for activated aromatic substitution reactions [5].

Bronsted analysis of the kinetic data yields βnuc values between 0.43 and 0.46, indicating that the nucleophilic attack represents the rate-determining step in the mechanism [5]. These values suggest that substantial charge development occurs at the nucleophile during the transition state formation, consistent with the addition-elimination mechanism of nucleophilic aromatic substitution.

Temperature-dependent kinetic studies have revealed interesting patterns in the thermodynamic parameters. The reactions typically exhibit negative entropies of activation (ΔS‡ = -15 to -25 cal/mol·K), indicating significant reorganization of solvent molecules around the charge-separated transition state [3]. This reorganization is particularly pronounced in protic solvents where hydrogen bonding interactions stabilize the developing negative charge.

Solvent Effects on Reaction Pathways and Intermediate Stabilization

The solvent environment plays a crucial role in determining the reaction pathways and the stability of intermediates formed during nucleophilic aromatic substitution of 4-Bromo-2,5-difluoroaniline. The choice of solvent affects not only the reaction rates but also the mechanistic pathway, with some conditions favoring stepwise mechanisms while others promote concerted processes [6].

In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, 4-Bromo-2,5-difluoroaniline exhibits enhanced reactivity toward nucleophilic substitution. These solvents effectively solvate cations while leaving anions relatively unsolvated, thereby increasing nucleophile reactivity [7]. The dielectric constants of these solvents (DMSO: ε = 47, DMF: ε = 37) provide sufficient polarity to stabilize charge-separated intermediates without excessive stabilization of nucleophiles.

Protic solvents introduce additional complexity through hydrogen bonding interactions. In alcoholic solvents, the reaction kinetics are influenced by the ability of the solvent to stabilize both the Meisenheimer intermediate and the departing halide ion through hydrogen bonding [3]. The effectiveness of this stabilization follows the order: fluoride > bromide, due to the higher electronegativity and smaller size of fluorine.

Mechanistic Pathway Dependence on Solvent

Recent computational and experimental studies have revealed that the reaction mechanism can shift between stepwise and concerted pathways depending on the solvent environment [6]. In highly polar solvents with strong hydrogen bonding capability, the stepwise mechanism through a stabilized Meisenheimer intermediate is favored. Conversely, in aprotic solvents with moderate polarity, concerted mechanisms become more prevalent.

The stabilization of Meisenheimer intermediates in various solvents has been quantified through thermodynamic measurements:

SolventDielectric ConstantIntermediate Stability (ΔG, kJ/mol)Mechanism Preference
DMSO47-12.3Stepwise
DMF37-8.7Stepwise
Acetonitrile36-6.2Borderline
Ethanol25-4.1Concerted
Toluene2.4+15.8No reaction

The data demonstrate that polar aprotic solvents provide optimal conditions for intermediate stabilization, while protic solvents offer moderate stabilization through hydrogen bonding. Nonpolar solvents fail to provide sufficient stabilization for charge-separated species, rendering the reaction thermodynamically unfavorable.

Hydrogen Bonding Effects

Specific hydrogen bonding interactions between solvent molecules and the reaction participants significantly influence the reaction pathway. In protic solvents, hydrogen bonds form between solvent molecules and the developing negative charge on the aromatic ring during Meisenheimer complex formation. The strength of these interactions correlates with the acidity of the protic solvent [8].

Computational studies using density functional theory have revealed that fluorinated alcohols provide exceptional stabilization for cationic intermediates through C-F dipole interactions [8]. The highly polar C-F bonds in solvents such as trifluoroethanol create favorable electrostatic interactions with positively charged centers, leading to enhanced reaction rates and altered selectivity patterns.

The role of intramolecular hydrogen bonding has also been investigated. In 4-Bromo-2,5-difluoroaniline, potential intramolecular hydrogen bonds between the amino group and fluorine atoms can influence the geometry and reactivity of the molecule. Nuclear magnetic resonance studies suggest that these interactions are weak but detectable, contributing to the overall conformational preference and reactivity profile [9].

Computational Density Functional Theory Analysis of Transition State Geometries

Density functional theory calculations have provided detailed insights into the transition state geometries and electronic structures involved in the nucleophilic aromatic substitution reactions of 4-Bromo-2,5-difluoroaniline. These computational studies complement experimental observations and offer molecular-level understanding of the reaction mechanisms [6] [10].

The optimized ground-state geometry of 4-Bromo-2,5-difluoroaniline, calculated using the B3LYP functional with the 6-311++G(d,p) basis set, reveals significant geometric distortions from planarity due to steric and electronic effects of the substituents [11]. The dihedral angle between the amino group and the aromatic ring plane is calculated to be approximately 22.4°, indicating moderate pyramidalization of the nitrogen center.

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis reveals critical information about the electronic properties and reactivity of 4-Bromo-2,5-difluoroaniline. The highest occupied molecular orbital energy is calculated at -6.42 eV, while the lowest unoccupied molecular orbital energy is -1.84 eV, resulting in a HOMO-LUMO gap of 4.58 eV [11]. This relatively large energy gap indicates moderate chemical stability and suggests that the compound requires activation for nucleophilic substitution reactions.

The HOMO is primarily localized on the amino group and the aromatic ring, with significant contribution from nitrogen lone pair electrons. The LUMO, in contrast, is delocalized across the entire aromatic system with particular concentration on carbon atoms adjacent to electron-withdrawing groups. This orbital distribution pattern supports the mechanism of nucleophilic attack at positions activated by fluorine and bromine substituents.

Transition State Structures

Computational investigation of transition state geometries has revealed the detailed structural features of the critical points along the reaction coordinate. For nucleophilic addition of methoxide to 4-Bromo-2,5-difluoroaniline, the transition state exhibits the following characteristics:

  • C-Nu bond formation distance: 2.14 Å
  • C-X bond elongation: 1.89 Å (for bromide departure)
  • Ring planarity deviation: 15.2°
  • Developing negative charge on aromatic ring: -0.63 e

The transition state geometry is consistent with an addition-elimination mechanism where nucleophile approach occurs simultaneously with incipient leaving group departure. The computed activation barrier of 89.3 kJ/mol aligns well with experimental measurements [6].

Electronic Charge Distribution

Natural bond orbital analysis reveals the charge distribution patterns in both ground and transition states. In the ground state, the fluorine atoms carry partial negative charges of -0.34 e each, while the bromine atom exhibits a charge of -0.12 e. The amino nitrogen bears a charge of -0.89 e, consistent with its electron-donating character [11].

During transition state formation, significant charge redistribution occurs:

AtomGround State Charge (e)Transition State Charge (e)Change (e)
N-0.89-0.72+0.17
Br-0.12-0.38-0.26
F₁-0.34-0.41-0.07
F₂-0.34-0.42-0.08
C₁+0.21-0.15-0.36

The data demonstrate that substantial negative charge develops on the aromatic ring during nucleophilic attack, with the electron-withdrawing groups helping to stabilize this charge accumulation through resonance and inductive effects.

Solvent Effects in Computational Models

Polarizable continuum model calculations have been employed to assess solvent effects on transition state geometries and energies [6]. The results indicate that polar solvents significantly lower the activation barriers by stabilizing the charge-separated transition states. In DMSO, the computed activation energy decreases by 18.7 kJ/mol compared to gas-phase calculations, while in less polar solvents like acetonitrile, the reduction is only 8.3 kJ/mol.

The geometric changes induced by solvation are subtle but measurable. In polar solvents, the C-Nu forming bond is slightly shorter (2.08 Å vs 2.14 Å in gas phase), while the C-X breaking bond is correspondingly longer, indicating earlier transition states in solution compared to gas-phase reactions.

Thermodynamic and Kinetic Parameters

Computational thermochemistry calculations provide comprehensive data on the energetics of the nucleophilic substitution processes:

ParameterGas PhaseDMSODMFAcetonitrile
ΔH‡ (kJ/mol)89.371.674.281.0
ΔG‡ (kJ/mol)94.776.178.985.3
ΔS‡ (J/mol·K)-18.1-15.0-15.8-14.4

The computed activation parameters show excellent agreement with experimental values, validating the computational approach and providing confidence in the mechanistic interpretations derived from these studies [10].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (15.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

4-Bromo-2,5-difluoroaniline

Dates

Modify: 2023-08-15

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